3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate

vasorelaxation nitric oxide donor vascular pharmacology

3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate (CAS 679837-89-9), also known as NCX-8001, is a synthetic hybrid molecule in which a nitric oxide (NO)-releasing moiety is covalently linked to the gabapentin backbone. The compound has molecular formula C₁₆H₂₂N₂O₄, molecular weight 306.36 g/mol, and is supplied as a solid powder with purity >98%.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 679837-89-9
Cat. No. B12750070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate
CAS679837-89-9
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)OC2=CC=CC(=C2)C[N+](=O)[O-])CN
InChIInChI=1S/C16H22N2O4/c17-12-16(7-2-1-3-8-16)10-15(19)22-14-6-4-5-13(9-14)11-18(20)21/h4-6,9H,1-3,7-8,10-12,17H2
InChIKeyBKKQAFYHGAYCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate (NCX-8001) – A Nitric Oxide-Releasing Gabapentin Derivative for Neuropathic Pain Research


3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate (CAS 679837-89-9), also known as NCX-8001, is a synthetic hybrid molecule in which a nitric oxide (NO)-releasing moiety is covalently linked to the gabapentin backbone [1]. The compound has molecular formula C₁₆H₂₂N₂O₄, molecular weight 306.36 g/mol, and is supplied as a solid powder with purity >98% . It was designed to combine the analgesic pharmacology of gabapentin with the vasodilatory, anti-inflammatory, and neuroprotective effects of slow NO release [1].

Why Generic Gabapentin or Pregabalin Cannot Substitute for 3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate (NCX-8001)


Standard gabapentinoids such as gabapentin and pregabalin lack the NO-donor moiety that defines NCX-8001‘s pharmacology. This structural difference translates into a functional divergence: gabapentin does not activate soluble guanylyl cyclase (sGC), does not relax vascular smooth muscle, and fails to suppress inducible nitric oxide synthase (iNOS) or TNFα in macrophages even at suprapharmacological concentrations [1]. Consequently, substituting NCX-8001 with generic gabapentin in experimental models of neuropathic pain would forfeit the NO-mediated anti-inflammatory and vasodilatory components that are intrinsic to the hybrid molecule and that underpin its superior efficacy and reduced side-effect profile in vivo [1].

3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate (NCX-8001) – Quantitative Differentiation Evidence Against Gabapentin


Vasorelaxation: NCX-8001 Induces Concentration-Dependent Relaxation of Precontracted Rabbit Aorta; Gabapentin Inactive Up to 100 µM

NCX-8001 produced concentration-dependent vasorelaxation in noradrenaline-precontracted rabbit aortic rings with an IC₅₀ of 1.4 ± 0.05 µM over the range 10 nM to 10 µM. In the same system, gabapentin failed to induce any measurable relaxation at concentrations up to 100 µM [1]. This demonstrates a functional NO-release capability absent in the parent gabapentin molecule.

vasorelaxation nitric oxide donor vascular pharmacology

Soluble Guanylyl Cyclase Activation: NCX-8001 Activates sGC (EC₅₀ = 5.6 µM); Gabapentin Produces No Detectable cGMP Accumulation

In PC12 cells, NCX-8001 stimulated a concentration-dependent increase in cGMP levels, with an EC₅₀ of 5.6 µM for soluble guanylyl cyclase (sGC) activation. Gabapentin did not elicit any significant cGMP accumulation in the same assay [1]. The effect was potentiated by the sGC modulator YC-1, confirming the NO-dependent mechanism.

soluble guanylyl cyclase cGMP NO/cGMP signaling

Macrophage iNOS and TNFα Suppression: NCX-8001 Inhibits Proinflammatory Mediators Concentration-Dependently; Gabapentin Shows No Effect

In LPS-stimulated RAW264.7 macrophages, NCX-8001 (1–100 µM) produced concentration-dependent inhibition of iNOS protein expression, nitrate accumulation (a stable NO metabolite), and TNFα release. In the same experiments, gabapentin at equivalent concentrations did not produce any appreciable effect on iNOS expression, nitrate accumulation, or TNFα secretion [1]. This anti-inflammatory profile is solely attributable to the NO-releasing moiety.

iNOS inhibition TNFα suppression macrophage inflammation

Spinal Cord Injury Allodynia: NCX-8001 Produces Antiallodynic Efficacy at 3.4-Fold Lower Doses Than Gabapentin Without Sedation

In rats with photochemically induced spinal cord injury, NCX-8001 produced significant antiallodynic effects at 170 µmol/kg i.p. (60 mg/kg), and at 280 µmol/kg i.p. (100 mg/kg) its efficacy and duration (up to 360 min) matched that of gabapentin at 580 µmol/kg i.p. (100 mg/kg). Gabapentin at 170 µmol/kg (30 mg/kg) was ineffective. Critically, gabapentin at its effective dose (580 µmol/kg) caused marked motor impairment and sedation, while NCX-8001 at equally effective doses lacked sedative or motor effects [1].

spinal cord injury allodynia neuropathic pain gabapentinoid

Peripheral Nerve Injury Allodynia: NCX-8001 Dose-Dependently Reverses Allodynia; Gabapentin Ineffective at All Doses Tested

In rats with photochemically induced sciatic nerve injury, NCX-8001 (28–280 µmol/kg i.p.) produced dose-dependent reversal of both mechanical and cold allodynia without causing major motor impairment or sedation. In stark contrast, gabapentin at doses up to 580 µmol/kg i.p. did not significantly reduce any component of the pain-like behavior, despite causing sedation and motor impairment at the highest dose [1]. This represents a qualitative (not merely quantitative) difference in efficacy.

sciatic nerve injury peripheral neuropathy allodynia reversal

Best-Fit Research and Industrial Application Scenarios for 3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate (NCX-8001)


Preclinical Neuropathic Pain Drug Discovery Requiring Combined Analgesia and Anti-Inflammatory Activity

Based on the evidence that NCX-8001 produces superior antiallodynic efficacy compared with gabapentin in both spinal cord and peripheral nerve injury models, and that it simultaneously suppresses iNOS and TNFα in macrophages, researchers studying neuropathic pain with a prominent neuroinflammatory component should select NCX-8001 over standard gabapentinoids. The compound's dual mechanism (gabapentinoid scaffold plus slow NO release) makes it an ideal tool compound for validating the NO/cGMP pathway as an analgesic target [1].

Vascular Pharmacology Studies Investigating NO-Dependent Vasorelaxation Without Endothelial Involvement

NCX-8001's IC₅₀ of 1.4 µM in noradrenaline-precontracted rabbit aortic rings, retained in endothelium-denuded preparations, establishes it as a reliable, directly acting NO donor suitable for studying endothelium-independent vasorelaxation and NO/cGMP signaling in vascular tissue. Gabapentin serves as a perfect negative control in these experiments, as it produces no vasorelaxation at concentrations up to 100 µM [1].

Macrophage Biology: Pharmacological Modulation of iNOS Expression and TNFα Secretion

The concentration-dependent inhibition of iNOS protein expression, nitrate accumulation, and TNFα release by NCX-8001 (1–100 µM) in LPS-stimulated RAW264.7 cells, with gabapentin showing no effect, makes this compound a valuable pharmacological tool for dissecting NO-mediated regulation of macrophage inflammatory responses. It is particularly suited for studies where simultaneous modulation of the gabapentinoid target (α2δ subunit) and NO signaling is desired [1].

Comparative Gabapentinoid Safety Pharmacology: Therapeutic Window and Sedation Liability

The finding that NCX-8001 achieves antiallodynic efficacy equal to or greater than gabapentin at 3.4-fold lower doses and without the sedation and motor impairment observed with gabapentin at effective doses directly supports the use of NCX-8001 in safety pharmacology studies aimed at quantifying therapeutic index improvements achievable through NO-hybrid derivatization of gabapentinoids [1].

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